molecular formula C25H22F3NO4 B11060592 Ethyl 2,5-dioxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 2,5-dioxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11060592
M. Wt: 457.4 g/mol
InChI Key: FGSXXPJBZQWKOH-UHFFFAOYSA-N
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Description

ETHYL 2,5-DIOXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes both phenyl and trifluoromethyl groups

Preparation Methods

The synthesis of ETHYL 2,5-DIOXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification steps. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, allowing for the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

ETHYL 2,5-DIOXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds, including antiviral and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and compounds with trifluoromethyl groups. What sets ETHYL 2,5-DIOXO-7-PHENYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE apart is its unique combination of structural features, which can impart distinct chemical and biological properties. For example, the presence of both phenyl and trifluoromethyl groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H22F3NO4

Molecular Weight

457.4 g/mol

IUPAC Name

ethyl 2,5-dioxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C25H22F3NO4/c1-2-33-24(32)22-16(14-8-4-3-5-9-14)12-19-21(23(22)31)17(13-20(30)29-19)15-10-6-7-11-18(15)25(26,27)28/h3-11,16-17,22H,2,12-13H2,1H3,(H,29,30)

InChI Key

FGSXXPJBZQWKOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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